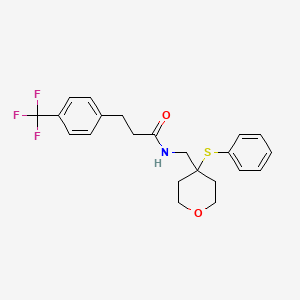

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

Properties

IUPAC Name |

N-[(4-phenylsulfanyloxan-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3NO2S/c23-22(24,25)18-9-6-17(7-10-18)8-11-20(27)26-16-21(12-14-28-15-13-21)29-19-4-2-1-3-5-19/h1-7,9-10H,8,11-16H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDQNHCKDGNJHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the phenylthio group, and the attachment of the trifluoromethyl-substituted phenyl group. Common reagents used in these reactions include organolithium reagents, thiols, and amides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural features with several derivatives documented in the evidence:

Key Comparisons :

- Tetrahydro-2H-pyran vs. Piperidine/Acyclic Chains: The tetrahydro-2H-pyran ring in the target compound (vs. However, the phenylthio group introduces steric bulk absent in Example 14’s piperidinyl carbonyl .

- Trifluoromethylphenyl vs. Pyridinyl/Nitro Groups : The 4-(trifluoromethyl)phenyl group in the target compound enhances hydrophobicity and metabolic stability compared to pyridinyl (Compound 27) or nitro () substituents. This may favor CNS penetration but reduce aqueous solubility .

- Synthetic Routes : Unlike Compound 27 (Fe-catalyzed coupling ), the target compound’s synthesis likely involves thioether formation and amide coupling, as inferred from Example 14’s hydrogenation and amidation steps .

Pharmacokinetic and Bioactivity Insights (Inferred)

- Metabolic Stability : The phenylthio group may slow oxidative metabolism relative to Example 14’s piperidinyl moiety, which could undergo CYP450-mediated degradation .

- Target Engagement: No direct activity data exist, but analogs with trifluoromethylphenyl groups (e.g., Compound 27) often target kinases or nuclear receptors. The phenylthio group could modulate interactions with cysteine-rich enzymatic active sites .

Biological Activity

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also referred to as JNJ 47965567, is a compound that has garnered attention for its biological activity, particularly as a potent and selective antagonist of the P2X7 receptor. This article delves into its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C28H32N4O2S

- Molecular Weight : 488.64 g/mol

- CAS Number : 1428327-31-4

- Solubility : Soluble in DMSO and hydrochloric acid solutions.

The compound features a tetrahydropyran ring substituted with a phenylthio group and a trifluoromethylphenyl moiety, contributing to its unique pharmacological profile.

This compound acts primarily as an antagonist at the P2X7 receptor, which is part of the purinergic receptor family. This receptor is involved in various physiological processes, including inflammation and immune responses.

Key Findings:

- Potency : The compound exhibits high potency with pic50 values of 8.3, 7.5, and 7.2 for human, mouse, and rat P2X7 receptors respectively .

- Selectivity : It shows selectivity over a broad range of other receptors, ion channels, and transporters, indicating minimal off-target effects .

- Biological Effects :

Biological Activity and Therapeutic Implications

The biological activity of this compound suggests potential therapeutic applications in conditions characterized by excessive inflammation or neuroinflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| P2X7 Antagonism | Potent inhibition of receptor activity |

| Cytokine Release | Reduction of IL-1β from monocytes |

| Behavioral Effects | Decreased hyperactivity in rats |

| Brain Penetration | Capable of crossing the blood-brain barrier |

Study on Inflammatory Response

In a controlled study examining the effects of JNJ 47965567 on inflammatory cytokine release, researchers found that treatment significantly reduced IL-1β levels in both in vitro monocyte cultures and in vivo rat models. This suggests that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or multiple sclerosis.

Neurobehavioral Impact

Another study assessed the impact of JNJ 47965567 on amphetamine-induced hyperactivity in rats. The results indicated a marked reduction in hyperactive behavior, demonstrating its potential utility in managing disorders like ADHD or other hyperactivity-related conditions.

Q & A

How can researchers design synthetic routes for N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, considering its structural complexity?

Answer:

The synthesis of this compound requires a multi-step approach due to its tetrahydro-2H-pyran ring, phenylthioether group, and trifluoromethyl-substituted aromatic system. Key steps include:

- Core scaffold assembly : Start with functionalizing the tetrahydro-2H-pyran ring at the 4-position via nucleophilic substitution or ring-opening/closure strategies. For example, thiol-ene chemistry could introduce the phenylthio group .

- Amide bond formation : Couple the pyran-derived intermediate with 3-(4-(trifluoromethyl)phenyl)propanoic acid using coupling agents like EDC/HOBt or DCC/DMAP to ensure regioselectivity and minimize racemization .

- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to enhance yields. For example, polar aprotic solvents (DMF, DMSO) stabilize intermediates, while catalysts like triethylamine improve reaction efficiency .

Advanced note : Computational tools (e.g., DFT calculations) can predict steric/electronic barriers in key steps, guiding experimental design .

What analytical techniques are critical for confirming the molecular structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., splitting patterns for the tetrahydro-2H-pyran ring) and confirms amide bond formation. ¹⁹F NMR specifically verifies the trifluoromethyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, distinguishing isotopic peaks for sulfur (³²S/³⁴S) and fluorine (¹⁹F) .

- X-ray Crystallography : Resolves conformational preferences (e.g., chair vs. boat pyran ring) and hydrogen-bonding interactions in the solid state, critical for understanding bioavailability .

Advanced note : Dynamic NMR can assess rotational barriers in the amide bond, influencing pharmacokinetic stability .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:

Contradictions often arise from assay-specific variables (e.g., pH, solvent, cell lines). Methodological solutions include:

- Standardized protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and validate assays with positive/negative controls .

- Mechanistic profiling : Compare activity in enzyme inhibition (e.g., fluorescence-based assays) vs. cell-based viability assays to distinguish direct target engagement from off-target effects .

- Data triangulation : Integrate computational docking (e.g., molecular dynamics simulations of the trifluoromethyl-phenyl moiety in target pockets) with experimental IC50 values to validate hypotheses .

What strategies are recommended for optimizing the compound’s pharmacokinetic properties while retaining activity?

Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxylation of the pyran ring) to improve solubility without disrupting the phenylthioether’s hydrophobic interactions. LogP calculations guide this balance .

- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) and use deuterium isotope effects to slow CYP450-mediated degradation .

- Prodrug approaches : Mask acidic/basic functionalities (e.g., tertiary amines) with enzymatically cleavable groups to enhance membrane permeability .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

- Core modifications : Synthesize analogs with variations in the pyran ring (e.g., oxygen vs. sulfur) and trifluoromethyl position (para vs. meta) to map steric/electronic contributions .

- Functional group scanning : Replace the phenylthio group with other arylthioethers (e.g., pyridylthio) to assess π-π stacking vs. hydrogen-bonding effects .

- Data-driven analysis : Use multivariate statistical models (e.g., PCA) to correlate structural descriptors (e.g., Hammett constants, molar refractivity) with activity trends .

What experimental and computational methods are used to predict off-target interactions?

Answer:

- In silico profiling : Perform pharmacophore screening against databases like ChEMBL to identify potential off-targets (e.g., kinases, GPCRs) .

- Selectivity panels : Test the compound in broad-spectrum assays (e.g., Eurofins Cerep’s SafetyScreen) to quantify binding to non-target proteins .

- Cryo-EM/SPR : Resolve binding kinetics (kon/koff) for high-risk off-targets identified computationally .

How can researchers address low reproducibility in synthetic yields across labs?

Answer:

- Detailed reaction logs : Document precise parameters (e.g., solvent lot numbers, humidity levels) to identify variables affecting sensitive steps (e.g., trifluoromethyl group introduction) .

- Collaborative validation : Use platforms like ICReDD to share reaction data and optimize conditions via feedback loops between computational predictions and experimental validation .

- Quality control : Implement in-line analytics (e.g., FTIR monitoring of amide bond formation) to detect deviations in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.